6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a benzyloxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.
Carboxylation: The protected amino pyridine is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group at the 2-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the benzyloxycarbonyl group can be achieved using catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, H2 gas, LiAlH4, anhydrous conditions.
Substitution: HNO3, Cl2, Br2, appropriate solvents like acetic acid or dichloromethane.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amino compound.
Substitution: Introduction of nitro or halogen groups on the pyridine ring.
Scientific Research Applications
6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a building block in the design of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed to expose the amino group, which can then interact with active sites on enzymes or binding sites on receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
- 6-{[(Benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate
- (5-{[(Benzyloxy)carbonyl]amino}-6-oxo-2-phenyl-1(6H)-pyrimidinyl)acetic acid
Comparison: 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is unique due to its pyridine ring structure, which imparts distinct electronic properties compared to similar compounds with different heterocyclic cores. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and drug design.
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
6-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)11-7-4-8-12(15-11)16-14(19)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,15,16,19) |
InChI Key |
DIZCEJIWNYBJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.